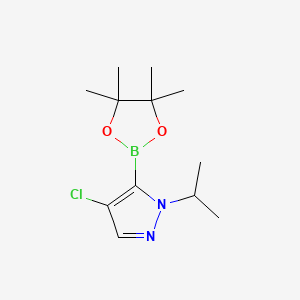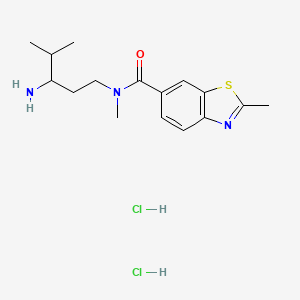
N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex structure, which includes a benzothiazole ring, an amino group, and a carboxamide group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other chemical entities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved scalability. These systems can optimize reaction kinetics and enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzothiazole ring.
Reduction: This reaction can reduce nitro groups to amino groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
類似化合物との比較
Similar Compounds
N-(3-amino-4-methylphenyl)benzamide: This compound shares a similar structure but lacks the benzothiazole ring.
N-(3-amino-4-methylpentyl)-N,N’,N’-trimethylpentanediamide: This compound has a similar amino group but different substituents on the benzothiazole ring.
Uniqueness
N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .
特性
分子式 |
C16H25Cl2N3OS |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide;dihydrochloride |
InChI |
InChI=1S/C16H23N3OS.2ClH/c1-10(2)13(17)7-8-19(4)16(20)12-5-6-14-15(9-12)21-11(3)18-14;;/h5-6,9-10,13H,7-8,17H2,1-4H3;2*1H |
InChIキー |
DLRCTRGHSFKOAS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N(C)CCC(C(C)C)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid](/img/structure/B13548472.png)
![Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B13548475.png)

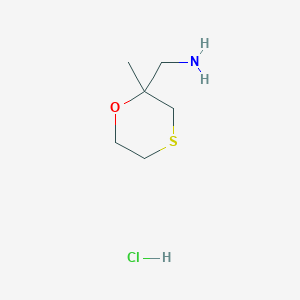



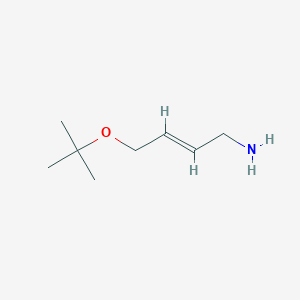


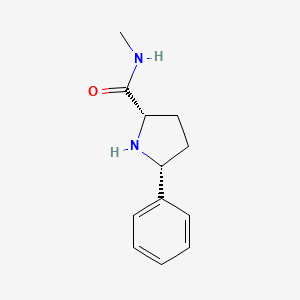
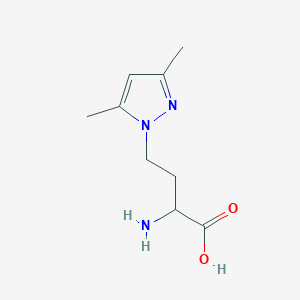
![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B13548540.png)
